4-(2-Cyclopropylethoxy)cyclohexane-1-carboxylic acid

Description

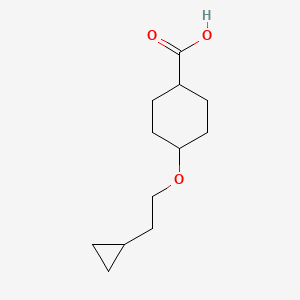

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-12(14)10-3-5-11(6-4-10)15-8-7-9-1-2-9/h9-11H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQKODWJDUJQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCOC2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylethoxy)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with 2-cyclopropylethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylethoxy)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The cyclohexane ring and the 2-cyclopropylethoxy group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted cyclohexane derivatives .

Scientific Research Applications

4-(2-Cyclopropylethoxy)cyclohexane-1-carboxylic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Lipophilicity : The 2-cyclopropylethoxy group in the target compound likely confers intermediate lipophilicity compared to the highly hydrophobic trifluoromethyl () or chlorophenyl () groups.

- Hydrogen Bonding : The ether oxygen in the target compound may participate in hydrogen bonding, similar to maleimide derivatives (), though with lower strength than the carboxylic acid group itself .

Reactivity and Functionalization Potential

- Carboxylic Acid Reactivity : The carboxylic acid group enables salt formation, esterification, or amide coupling, as seen in related compounds like 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid ().

- Ether Linker Stability : The cyclopropylethoxy group is less prone to hydrolysis compared to ester-linked substituents (e.g., methoxycarbonyl in ) but may undergo ring-opening under strong acidic conditions.

- Bioconjugation Utility : Unlike maleimide-functionalized analogs (), the target compound lacks inherent thiol reactivity, limiting its use in protein labeling unless further derivatized.

Biological Activity

4-(2-Cyclopropylethoxy)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18O2

- CAS Number : 1597072-22-4

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter the enzymatic activity crucial for cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases.

Anticancer Properties

There is emerging evidence that this compound may have anticancer properties. It appears to induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle regulation.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

In a study conducted on various bacterial strains, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

A mouse model of induced inflammation showed that administration of the compound resulted in a significant reduction in edema and inflammatory markers (e.g., TNF-alpha levels). This suggests a promising role for the compound in managing inflammatory diseases.

Case Study 3: Cancer Cell Line Studies

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Further analysis indicated activation of caspase pathways associated with apoptosis.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental outcomes?

- Methodological Answer :

- Error Source Identification : Check for solvation effects or implicit solvent models in simulations that mismatch experimental conditions.

- Hybrid Workflows : Integrate machine learning (e.g., Bayesian optimization) with high-throughput experimentation to refine computational models iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.